cis-3-Chloroacrylic acid
Overview
Description
Cis-3-Chloroacrylic acid is a chemical compound with the linear formula ClCH=CHCO2H . It has a molecular weight of 106.51 .
Synthesis Analysis
Cis-3-Chloroacrylic acid can be synthesized by the reaction of acetyl chloride with acetic acid in the presence of a catalyst.Molecular Structure Analysis
The molecular structure of cis-3-Chloroacrylic acid has been studied using X-ray crystallography . The structure reveals the location of four known catalytic residues (Pro-1, Arg-70, Arg-73, and Glu-114) and two previously unknown, potential catalytic residues (His-28 and Tyr-103’) .Chemical Reactions Analysis
The kinetic mechanism of cis-3-chloroacrylic acid dehalogenase (cis-CaaD) has been examined using stopped-flow and chemical-quench techniques . The reaction follows a minimal three-step model involving substrate binding, chemistry, and product release .Physical And Chemical Properties Analysis
Cis-3-Chloroacrylic acid is a beige powder with a pungent odor . It has a melting point of 57.0-64.0°C . The assay (Aqueous acid-base Titration) is ≥98.0 to ≤102.0% and the assay (Silylated GC) is ≥98.0% .Scientific Research Applications
Reaction Mechanism and Catalysis
The reaction mechanism of cis-3-chloroacrylic acid dehalogenase (cis-CaaD) has been a subject of extensive research. Studies using density functional theory have provided insights into the enzyme's catalytic mechanism, particularly its role in hydrolytic dehalogenation, producing malonate semialdehyde and HCl (Sevastik, Whitman, & Himo, 2009). Kinetic and mechanistic characterizations of cis-CaaD have been conducted, revealing its substrate specificity and catalytic efficiencies, providing a deeper understanding of its enzymatic action (Poelarends et al., 2004).
Enzymatic Processing and Inactivation
Research has shown that cis-CaaD processes various substrates, including an allene (2,3-butadienoate), leading to different products depending on the substrate. Interestingly, the enzyme was found to undergo inactivation in certain conditions, suggesting a mechanism involving covalent catalysis (Schroeder et al., 2012). Further studies on cis-CaaD homologues have provided insights into its evolutionary relationship and functional link to other tautomerase superfamily enzymes, expanding our understanding of its enzymatic versatility (Baas et al., 2011).
Kinetic and Structural Analysis
The kinetic mechanism of cis-CaaD has been explored through various techniques, including stopped-flow and chemical-quench experiments. These studies have helped in understanding the stepwise nature of the enzyme’s action and the roles of specific residues in the active site (Robertson et al., 2009). Detailed mutational analyses of active site residues have further clarified their contributions to the enzyme's specificity and catalytic process, shedding light on the structural and functional aspects of cis-CaaD (Schroeder et al., 2013).
Implications for Bacterial Metabolism
cis-3-Chloroacrylic acid dehalogenases play a significant role in the bacterial metabolism of chlorinated compounds. Strains capable of utilizing cis- and trans-3-chloroacrylic acid as carbon sources have been identified, with the hydratase activities of these enzymes being crucial for this metabolic pathway (Hartmans et al., 1991).
Environmental and Agricultural Relevance
cis-3-Chloroacrylic acid dehalogenases are involved in the degradation of chlorinated compounds used in agriculture, such as the nematocide 1,3-dichloropropene. Understanding the enzymatic mechanisms of these dehalogenases has implications for environmental bioremediation and the management of agricultural chemicals (de Jong et al., 2004).
Safety And Hazards
Future Directions
The bacterial degradation pathways for the nematocide 1,3-dichloropropene rely on hydrolytic dehalogenation reactions catalyzed by cis- and trans-3-chloroacrylic acid dehalogenases (cis-CaaD and CaaD, respectively) . This suggests potential future directions for research into the environmental impact and bioremediation applications of cis-3-Chloroacrylic acid .
properties
IUPAC Name |
(Z)-3-chloroprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUCYJKZUZMNJ-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Cl)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030858 | |
Record name | (Z)-3-Chloroacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Chloroacrylic acid | |
CAS RN |
1609-93-4, 2345-61-1 | |
Record name | (2Z)-3-Chloro-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-3-Chloropropenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylic acid, trans- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cis-3-Chloroacrylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Z)-3-Chloroacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-chloroacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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